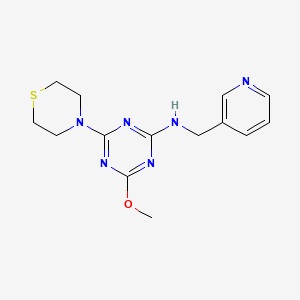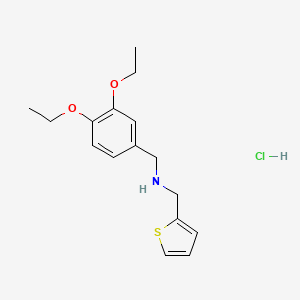![molecular formula C23H28FN3O2 B5538393 9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538393.png)
9-(4-fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one derivatives often involves intricate synthetic routes that include intramolecular spirocyclization of 4-substituted pyridines. This process typically requires in situ activation of the pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile. Key studies have developed efficient synthetic methods that highlight the complexity and precision required in constructing such spirocyclic compounds (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through crystallography, revealing complex arrangements and bonding patterns. For instance, research on structurally related molecules showcases the importance of X-ray crystallography in understanding the spatial configuration and intermolecular interactions within the crystal lattice, which directly impacts the compound's reactivity and physical properties (Lv Zhi, 2009).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their versatile chemical properties. The functional groups present within the structure, such as the fluorobenzyl and pyridinylmethyl groups, contribute to the compound's reactivity, enabling it to undergo reactions that are pivotal in medicinal chemistry and material science. Studies have detailed reactions including spirocyclization and functionalization, which are crucial for creating pharmacologically active derivatives or materials with unique properties (Jia Li et al., 2014).
Physical Properties Analysis
The physical properties of 9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including its use in chemical synthesis and potential pharmaceutical applications. The crystalline structure, for example, affects the solubility and stability, critical factors in the formulation of drugs and materials (C. Pan et al., 2000).
Scientific Research Applications
Quinolone Antibacterial Agents
- Research has shown the potential of fluoroquinolone antibacterials substituted at the 7-position with spiroamines, including diazaspiro[5.5]undecane derivatives. These compounds exhibit potent Gram-positive and Gram-negative activity, highlighting their use in antibacterial applications (Culbertson et al., 1990).
Synthesis of Diazaspiro[5.5]undecanes
- A method for constructing 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines has been developed. This showcases the chemical versatility and ease of synthesizing these compounds, making them suitable for various applications (Parameswarappa & Pigge, 2011).
Antihypertensive Applications
- Certain 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones have been prepared for antihypertensive screening, indicating their potential use in treating hypertension. The compounds showed significant antihypertensive activity, mainly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
CCR8 Antagonists
- Certain 3,9-diazaspiro[5.5]undecane derivatives act as CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases (Norman, 2007).
Chiral Separation in Pharmaceutical Industry
- Chiral spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, have significant applications in the pharmaceutical industry, potentially serving as active pharmaceutical ingredients or catalysts in synthesizing active enantiomers (Liang et al., 2008).
Anti-HIV Agents
- Pyrimido[1,2-c][1,3]benzothiazin-6-imine derivatives, including those containing diazaspiro[5.5]undecane, have been investigated for their potential as potent anti-HIV agents (Mizuhara et al., 2012).
properties
IUPAC Name |
9-[(4-fluoro-3-methoxyphenyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-21-14-19(2-3-20(21)24)15-26-12-8-23(9-13-26)7-4-22(28)27(17-23)16-18-5-10-25-11-6-18/h2-3,5-6,10-11,14H,4,7-9,12-13,15-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUVWMGMFGFTGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCC3(CCC(=O)N(C3)CC4=CC=NC=C4)CC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(4-Fluoro-3-methoxybenzyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5538313.png)
![isopropyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5538316.png)
![3-isobutyl-1-methyl-N-[2-(7-methyl-1H-indol-3-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5538324.png)
![2,2'-{[(4-methoxyphenyl)sulfonyl]imino}diacetic acid](/img/structure/B5538332.png)
![N-(4-{[(5-methyl-2-pyridinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538340.png)

![1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5538347.png)
![2-(1H-indol-3-yl)-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5538353.png)
![2-{4-bromo-2-[(hydroxyimino)methyl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B5538378.png)

![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B5538386.png)

![4-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl propionate](/img/structure/B5538419.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5538423.png)